molecular formula C10H12O2S B14020349 3-Ethyl-5-(methylthio)benzoic acid

3-Ethyl-5-(methylthio)benzoic acid

Cat. No.: B14020349
M. Wt: 196.27 g/mol
InChI Key: AIVIYDZHRRFOAT-UHFFFAOYSA-N
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Description

3-Ethyl-5-(methylthio)benzoic acid is a substituted benzoic acid derivative featuring an ethyl group at the 3-position and a methylthio (-SMe) group at the 5-position of the benzene ring. Substituted benzoic acids are pivotal in pharmaceuticals, agrochemicals, and material science due to their tunable electronic and steric profiles. The ethyl and methylthio substituents likely influence its lipophilicity, acidity, and reactivity compared to simpler benzoic acids or derivatives with other functional groups.

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

3-ethyl-5-methylsulfanylbenzoic acid

InChI

InChI=1S/C10H12O2S/c1-3-7-4-8(10(11)12)6-9(5-7)13-2/h4-6H,3H2,1-2H3,(H,11,12)

InChI Key

AIVIYDZHRRFOAT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)SC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-(methylthio)benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of ethylbenzene followed by thiolation. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and a thiolating agent like methylthiol (CH3SH).

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-(methylthio)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ethyl group can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine (Br2) or chlorine (Cl2).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Bromine (Br2), chlorine (Cl2)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated derivatives

Scientific Research Applications

3-Ethyl-5-(methylthio)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(methylthio)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects: The trifluoromethyl group in is strongly electron-withdrawing, lowering the pKa of the benzoic acid (increased acidity) compared to the ethyl group in the target compound, which is electron-donating. Methylthio (-SMe) is a weak electron-donor via sulfur’s lone pairs, whereas methoxy (-OMe) in is a stronger electron-donor. This difference impacts resonance stabilization and reactivity in electrophilic substitution reactions.
  • Lipophilicity :

    • The ethyl and methylthio groups in the target compound enhance lipophilicity compared to the more polar ethoxy and methoxy groups in .
    • The trifluoromethyl group in increases hydrophobicity but may improve metabolic stability in pharmaceutical contexts.
  • Acidity :

    • The target compound’s acidity is expected to be slightly higher than unsubstituted benzoic acid (pKa ~4.2) due to the weak electron-donating effects of ethyl and methylthio groups. In contrast, the trifluoromethyl analog would exhibit significantly lower pKa (stronger acid).

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